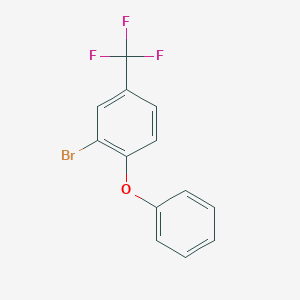
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8BrF3O. It is a derivative of benzene, featuring a bromine atom, a phenoxy group, and a trifluoromethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Phenoxylation: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where phenol reacts with the brominated benzene derivative in the presence of a base such as potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, phenoxylation, and trifluoromethylation processes, optimized for yield and efficiency. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the bromine atom or the trifluoromethyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Dehalogenated or defluorinated products.
Coupling: Biaryl or alkyl-aryl derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential in drug discovery, particularly in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene depends on its specific application:
Chemical Reactions:
Biological Interactions: The compound may interact with biological targets through its phenoxy and trifluoromethyl groups, influencing enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a chlorine atom instead of a phenoxy group.
1-Bromo-2-(trifluoromethyl)benzene: Lacks the phenoxy group, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene is unique due to the combination of its bromine, phenoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
50594-35-9 |
|---|---|
Fórmula molecular |
C13H8BrF3O |
Peso molecular |
317.10 g/mol |
Nombre IUPAC |
2-bromo-1-phenoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8BrF3O/c14-11-8-9(13(15,16)17)6-7-12(11)18-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
QWLRDUBEYHBLSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
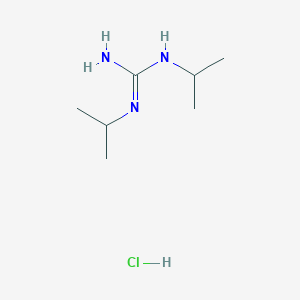

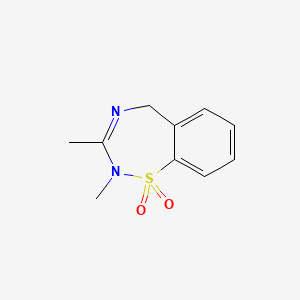
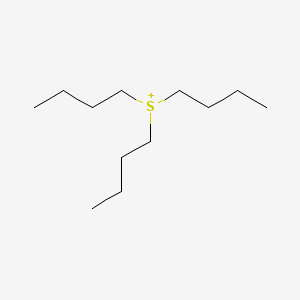
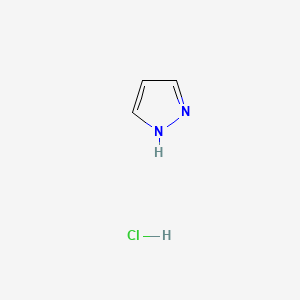
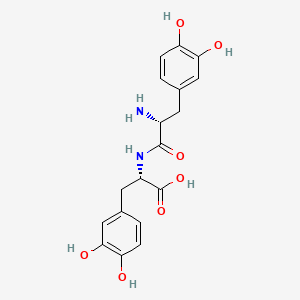
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
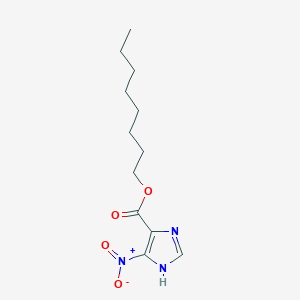

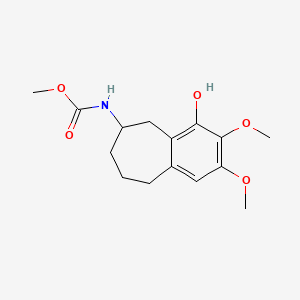
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
